2-Amino-5-benzylbenzoic acid
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Overview
Description
2-Amino-5-benzylbenzoic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid, featuring an amino group at the second position and a benzyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzylbenzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to 2-aminobenzoic acid. The benzylation of 2-aminobenzoic acid can then be carried out using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by benzylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like benzyl chloride for benzylation and other halides for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-benzylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of a benzyl group.
2-Amino-3-methyl-5-chlorobenzoic acid: Contains a methyl and a chlorine substituent instead of a benzyl group.
2-Amino-5-nitrobenzoic acid: Features a nitro group instead of a benzyl group.
Uniqueness
2-Amino-5-benzylbenzoic acid is unique due to the presence of both an amino group and a benzyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-5-benzylbenzoic acid |
InChI |
InChI=1S/C14H13NO2/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17) |
InChI Key |
CKRCMQDNWIAUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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